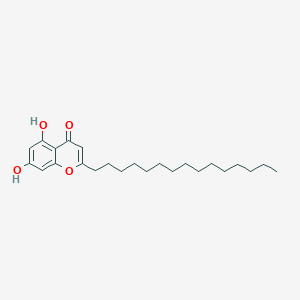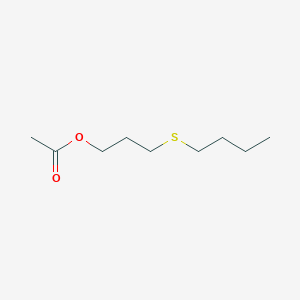
3-(Butylsulfanyl)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butylsulfanyl)propyl acetate is an organic compound with the molecular formula C9H18O2S. It is an ester formed from the reaction of butyl mercaptan and propyl acetate. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)propyl acetate typically involves the esterification reaction between butyl mercaptan and propyl acetate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed column reactor where the reactants are continuously fed, and the product is continuously removed. The reaction is typically carried out at elevated temperatures and may involve the use of a distillation column to separate the product from unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Butylsulfanyl)propyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or thioesters.
Aplicaciones Científicas De Investigación
3-(Butylsulfanyl)propyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s distinctive odor makes it useful in olfactory studies and as a marker in biological assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mecanismo De Acción
The mechanism of action of 3-(Butylsulfanyl)propyl acetate involves its hydrolysis to release butyl mercaptan and propyl acetate. The ester linkage is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding alcohol and acid. The released butyl mercaptan can interact with various molecular targets, including enzymes and receptors, through its thiol group.
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: An ester with a similar structure but without the sulfur atom.
Propyl acetate: Another ester with a similar structure but without the butylsulfanyl group.
Butyl mercaptan: A thiol compound with a similar sulfur-containing group.
Uniqueness
3-(Butylsulfanyl)propyl acetate is unique due to the presence of both an ester and a thiol group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from flavoring agents to intermediates in organic synthesis.
Propiedades
Número CAS |
86163-91-9 |
|---|---|
Fórmula molecular |
C9H18O2S |
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
3-butylsulfanylpropyl acetate |
InChI |
InChI=1S/C9H18O2S/c1-3-4-7-12-8-5-6-11-9(2)10/h3-8H2,1-2H3 |
Clave InChI |
SVXGRPMOQRUSFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)



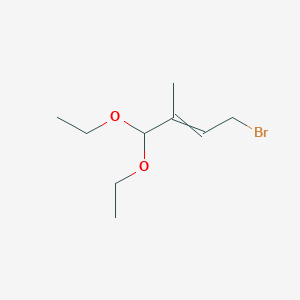
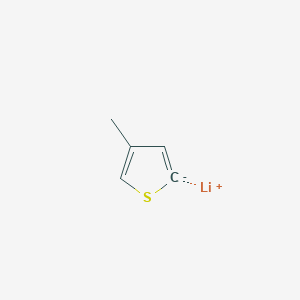
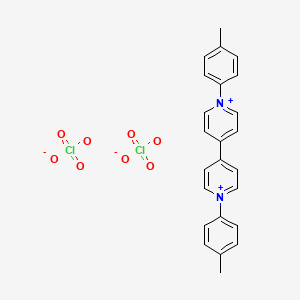
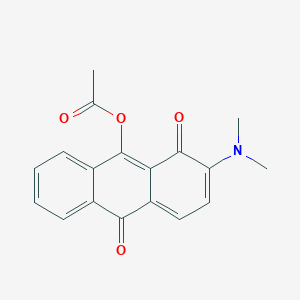
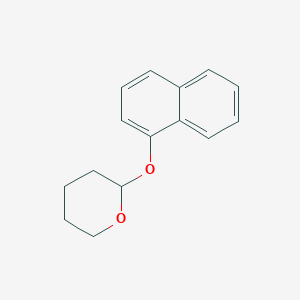

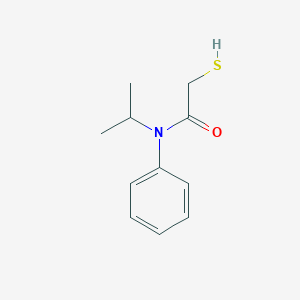
![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
